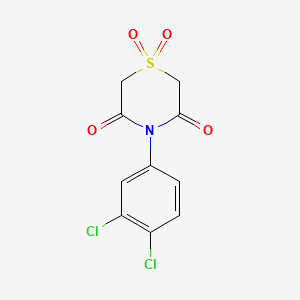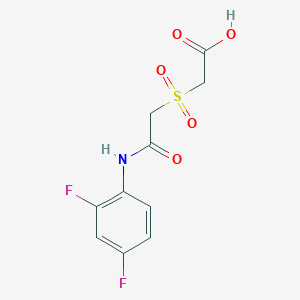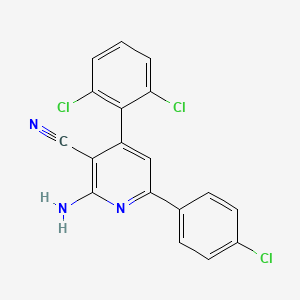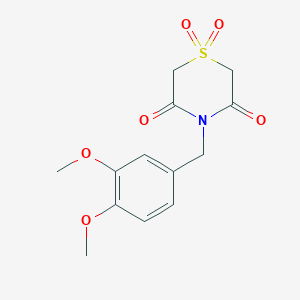
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile (2-CMP-5-PN) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, a type of organic compound that is found naturally in certain plants. 2-CMP-5-PN is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile is used in a variety of scientific research applications. It is used in drug development to study the pharmacological effects of compounds. It is also used in biochemistry and pharmacology to study the biochemical and physiological effects of compounds. 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has also been used in the study of enzyme kinetics, as well as in the synthesis of other organic compounds.
Wirkmechanismus
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and other physiological processes. 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile binds to the active site of COX and prevents it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes. In addition, 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It also has a low toxicity and does not cause significant side effects. However, 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it is not very selective and can inhibit the activity of other enzymes.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile. It could be used in drug development to study the pharmacological effects of compounds. It could also be used in biochemistry and pharmacology to study the biochemical and physiological effects of compounds. In addition, it could be used in the synthesis of other organic compounds. Finally, it could be used to study the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-13-9-17(20)7-8-18(13)23-19-15(11-21)10-16(12-22-19)14-5-3-2-4-6-14/h2-10,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISOYZAZYGIWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=N2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-5-phenylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)




![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)


![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035999.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![3-[4-(6-Chloro-2-pyridinyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036004.png)
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}acetic acid](/img/structure/B3036007.png)